molecular formula C12H13BrN2 B1374702 4-Bromo-2-(Piperidin-1-yl)benzonitrile CAS No. 881002-28-4

4-Bromo-2-(Piperidin-1-yl)benzonitrile

Cat. No.: B1374702
CAS No.: 881002-28-4
M. Wt: 265.15 g/mol
InChI Key: AAFDFZZJMSSGFL-UHFFFAOYSA-N
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Description

4-Bromo-2-(Piperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C12H13BrN2. It is characterized by the presence of a bromine atom, a piperidine ring, and a benzonitrile group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(Piperidin-1-yl)benzonitrile typically involves the reaction of 4-bromo-2-nitrobenzonitrile with piperidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amine, which then reacts with piperidine to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(Piperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted benzonitriles.

    Oxidation Reactions: Formation of corresponding oxides.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

4-Bromo-2-(Piperidin-1-yl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(Piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the benzonitrile group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Bromo-2-(Morpholin-4-yl)benzonitrile
  • 4-Bromo-2-(Pyrrolidin-1-yl)benzonitrile
  • 4-Bromo-2-(Piperazin-1-yl)benzonitrile

Comparison: 4-Bromo-2-(Piperidin-1-yl)benzonitrile is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds that contain different nitrogen-containing heterocycles. The piperidine ring can enhance the compound’s binding affinity and selectivity towards certain biological targets .

Properties

IUPAC Name

4-bromo-2-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c13-11-5-4-10(9-14)12(8-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFDFZZJMSSGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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